2-(Octylamino)ethanol

Description

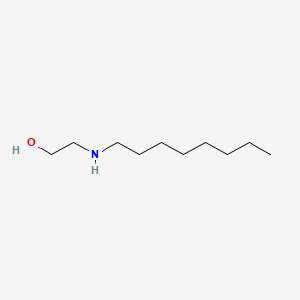

Structure

3D Structure

Properties

IUPAC Name |

2-(octylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-11-9-10-12/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBWDBLVDZIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067699 | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32582-63-1 | |

| Record name | N-Octylaminoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32582-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032582631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XU06U318 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-(Octylamino)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-(Octylamino)ethanol (CAS No. 32582-63-1), a secondary amino alcohol with significant potential in various scientific and industrial fields. This document consolidates critical data on its chemical identity, physicochemical properties, plausible synthesis routes, and established and potential applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics. The guide emphasizes the relationship between its amphiphilic structure—comprising a hydrophobic octyl chain and a hydrophilic amino-alcohol head—and its functional properties. Detailed protocols for analysis, alongside crucial safety and handling information, are also presented to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Molecular Structure

This compound, also known as N-Octylethanolamine, is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This structure imparts amphiphilic properties, with a long, nonpolar octyl tail and a polar head group. These features are fundamental to its chemical behavior and potential applications, particularly in areas requiring surface activity or specific solubility characteristics.

Below is a summary of its key identifiers:

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Octylethanolamine, N-(2-Hydroxyethyl)octylamine | [1][2] |

| CAS Number | 32582-63-1 | [1][3] |

| Molecular Formula | C₁₀H₂₃NO | [1][2] |

| Molecular Weight | 173.30 g/mol | [1] |

| InChIKey | UVYBWDBLVDZIOX-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCNCCO | [1] |

| European Community (EC) No. | 251-111-8 | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure. The octyl group renders it significantly less water-soluble than its short-chain analogs (e.g., 2-(ethylamino)ethanol), while the amino and hydroxyl groups allow for hydrogen bonding and solubility in polar organic solvents.

Notably, while some experimental data is available, many physical properties are based on computational models and should be considered as such.

Table of Physicochemical Properties:

| Property | Value | Type | Reference |

| Boiling Point | 274.4 °C at 760 mmHg | Experimental | [3][4][] |

| Density | 0.866 g/cm³ | Calculated | [2][4][] |

| Flash Point | 74.4 °C | Experimental | [3] |

| Refractive Index | 1.447 | Experimental | [3] |

| XLogP3-AA | 2.5 | Calculated | [1] |

| Hydrogen Bond Donor Count | 2 | Calculated | [1] |

| Hydrogen Bond Acceptor Count | 2 | Calculated | [1] |

| Rotatable Bond Count | 9 | Calculated | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and methanol. | Experimental | [6][7] |

| Kovats Retention Index | 1333 (Standard non-polar column) | Experimental | [1] |

Synthesis and Chemical Reactivity

3.1. Plausible Synthesis Route: Ethoxylation of Octylamine

A primary industrial method for producing N-alkylethanolamines involves the reaction of a primary amine with ethylene oxide. This reaction is an ethoxylation process where the nucleophilic amine attacks the epoxide ring. Based on established chemical principles and similar reactions, a plausible synthesis for this compound is outlined below.

Reaction: n-Octylamine + Ethylene Oxide → this compound

This reaction is typically conducted in a solvent such as ethanol under controlled temperature and pressure in an autoclave. The lone pair of electrons on the nitrogen of octylamine initiates a nucleophilic attack on one of the carbon atoms of the ethylene oxide ring, causing the ring to open and form the N-alkylethanolamine product.

Sources

- 1. N-Octylaminoethanol | C10H23NO | CID 93158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Ethanol,2-(octylamino) | CAS#:32582-63-1 | Chemsrc [chemsrc.com]

- 6. evitachem.com [evitachem.com]

- 7. CAS 32582-32-4: 2-Tetradecyl-1-octadecanol | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-(Octylamino)ethanol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Octylamino)ethanol, a secondary amino alcohol with significant applications in pharmaceutical sciences, particularly in the realm of transdermal drug delivery. This document delves into the fundamental physicochemical properties of this compound, including its molecular weight, and offers a detailed exploration of its synthesis, mechanisms of action as a permeation enhancer, and analytical methodologies for its characterization and quantification. Furthermore, this guide addresses critical safety and handling considerations to ensure its proper and safe utilization in a laboratory and developmental setting. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights to leverage the unique properties of this compound.

Introduction: Unveiling this compound

This compound, also known as N-Octylethanolamine, is an organic compound featuring a secondary amine and a primary alcohol functional group. Its amphiphilic nature, stemming from the combination of a lipophilic octyl chain and a hydrophilic ethanolamine head, underpins its utility in a variety of chemical and pharmaceutical applications. The strategic balance between these two moieties allows it to interact with both lipidic and aqueous environments, a key characteristic for its function as a permeation enhancer in complex biological barriers such as the skin. This guide will systematically unpack the science behind this compound, providing the necessary technical details for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 173.30 g/mol | [1] |

| Molecular Formula | C₁₀H₂₃NO | [1] |

| CAS Number | 32582-63-1 | [1] |

| Appearance | Clear, colorless liquid (presumed) | General knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from structure |

| Synonyms | N-Octylethanolamine, 2-(Octylamino)ethan-1-ol, N-(2-Hydroxyethyl)octylamine | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of a primary amine, octylamine, with ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide, a common and efficient method for the production of ethanolamines.[2][3][4]

Reaction Principle

The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond. A subsequent proton transfer step, typically involving a solvent or another amine molecule, neutralizes the resulting alkoxide to yield the final this compound product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the known reactivity of primary amines with ethylene oxide.[2][4] Optimization of reaction conditions (temperature, pressure, and catalyst) may be required to achieve desired yield and purity.

Materials:

-

Octylamine

-

Ethylene oxide

-

Anhydrous ethanol (or another suitable solvent)

-

Nitrogen gas

-

Pressure-rated reaction vessel with stirring and temperature control

-

Cooling bath

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen to create an inert atmosphere.

-

Charging Reactants: Charge the reaction vessel with octylamine and the solvent (e.g., anhydrous ethanol). The molar ratio of amine to ethylene oxide is a critical parameter, with an excess of the amine often used to minimize the formation of di- and tri-ethanolamine byproducts.[2]

-

Cooling: Cool the reaction mixture to a low temperature (e.g., 0-10 °C) using a cooling bath. The reaction is exothermic, and maintaining a low temperature during the addition of ethylene oxide is crucial for safety and selectivity.

-

Ethylene Oxide Addition: Slowly add ethylene oxide to the stirred reaction mixture. The rate of addition should be carefully controlled to manage the heat generated.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction can be carried out under atmospheric or elevated pressure. The use of a catalyst, such as an acid or a base, can accelerate the reaction, though it may also influence the product distribution.[2]

-

Work-up and Purification: Upon completion of the reaction (monitored by techniques like GC or TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate the this compound from unreacted starting materials and byproducts.

Application in Drug Development: A Potent Permeation Enhancer

The primary application of this compound in drug development lies in its role as a chemical permeation enhancer for transdermal drug delivery systems.[5][6] The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical enhancers like this compound reversibly disrupt this barrier, facilitating the passage of drug molecules into the systemic circulation.

Mechanism of Action

The efficacy of this compound as a permeation enhancer is attributed to its amphiphilic structure, which allows it to interact with the lipid-rich matrix of the stratum corneum. The proposed mechanisms of action include:

-

Disruption of Lipid Bilayer: The lipophilic octyl tail can insert into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more readily diffuse.[7]

-

Interaction with Intercellular Proteins: The hydrophilic ethanolamine head can interact with the polar head groups of the lipids and with intracellular proteins, further contributing to the disruption of the barrier.

-

Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can enhance the partitioning of a drug from its formulation into the skin.

Caption: Mechanism of skin permeation enhancement.

Formulation Considerations

This compound can be incorporated into various transdermal formulations, such as gels, creams, and patches.[8] The concentration of the enhancer is a critical parameter that needs to be optimized to achieve the desired level of permeation enhancement without causing significant skin irritation. It is often used in combination with other excipients, such as solvents (e.g., ethanol, propylene glycol), to improve drug solubility and further enhance skin penetration.[5]

Analytical Methodologies

Robust analytical methods are essential for the quality control of this compound and for its quantification in formulation and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[9][10][11]

Experimental Protocol (Representative):

-

Sample Preparation:

-

For pure substance analysis, dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

For analysis in a formulation or biological matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

-

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient program is typically used to ensure good separation. For instance, start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification and library matching, and selected ion monitoring (SIM) mode for sensitive quantification.

-

Mass Range: A typical mass range would be m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.[12][13][14][15]

-

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Expected signals would include those for the methyl (CH₃), methylene (CH₂) groups of the octyl chain, the methylene groups adjacent to the nitrogen and oxygen, and the hydroxyl (OH) and amine (NH) protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[13][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.

-

N-H stretch: A weaker band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the alkyl chain.

-

C-N stretch: A band in the region of 1000-1200 cm⁻¹.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

Safety and Handling

Hazard Identification

Based on the GHS classification for similar amino alcohols, this compound is likely to be classified as:[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[21]

-

Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][21]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][21]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile molecule with significant potential in the field of drug development, particularly as a chemical permeation enhancer. Its unique amphiphilic structure allows for effective disruption of the stratum corneum, facilitating the transdermal delivery of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, mechanism of action, analytical techniques, and safety considerations. By understanding and applying the principles outlined in this document, researchers and scientists can effectively and safely utilize this compound to advance their research and development endeavors in the pharmaceutical sciences.

References

-

Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry. Available at: [Link]

-

File No.: STD/1709 March 2020 PUBLIC REPORT Ethanol, 2,2'-(octylimino)bis-. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

-

Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax. PMC - PubMed Central. Available at: [Link]

- US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods. Google Patents.

-

Pharmaceutical nanotechnology: from the bench to the market. PMC - PubMed Central. Available at: [Link]

-

N-Octylaminoethanol. PubChem. Available at: [Link]

- Production of ethanolamine by amination of ethylene oxide over acid activated clays. Google Patents.

-

Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. MDPI. Available at: [Link]

-

Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. J-STAGE. Available at: [Link]

-

A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International. Available at: [Link]

-

Amination of Ethylene Oxide to Ethanolamine. ResearchGate. Available at: [Link]

-

Screening Assessment - 2-(2-aminoethylamino)ethanol. Canada.ca. Available at: [Link]

-

(PDF) GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. ResearchGate. Available at: [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Chemistry. Available at: [Link]

-

Nanotechnology as a Platform for the Development of Injectable Parenteral Formulations: A Comprehensive Review of the Know-Hows and State of the Art. PMC - PubMed Central. Available at: [Link]

-

Effect of alcohols and enhancers on permeation enhancement of ketorolac. Asian Journal of Pharmaceutics. Available at: [Link]

-

Electrochemical Ethylene Oxide Synthesis from Ethanol. ChemRxiv. Available at: [Link]

-

Ethanol, 2-(octylamino)-. SIELC Technologies. Available at: [Link]

-

Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. PMC - PubMed Central. Available at: [Link]

-

NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. YouTube. Available at: [Link]

-

FTIR spectrum of pure ethanol. ResearchGate. Available at: [Link]

-

LECTURE - 6: Ethylene Derivatives: Ethylene Oxide and Ethanol Amines 6.1 Ethylene Oxide. Scribd. Available at: [Link]

-

Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Semantic Scholar. Available at: [Link]

-

A Nanotechnological Approach for Enhancing the Topical Drug Delivery by Newly Developed Liquid Crystal Formulations. ResearchGate. Available at: [Link]

-

Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA. Available at: [Link]

-

Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. Blue Eyes Intelligence Engineering and Sciences Publication. Available at: [Link]

-

2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]

-

13C NMR spectrum of ethanol. ResearchGate. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Semantic Scholar. Available at: [Link]

-

Ethanol-Based Hand Sanitizer Shows No Visible Dermal Toxicity; Further Testing Warranted. Contagion Live. Available at: [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. N-Octylaminoethanol | C10H23NO | CID 93158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. catalog.article4pub.com [catalog.article4pub.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

- 8. Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jsbms.jp [jsbms.jp]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]

- 13. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 2-(Butylamino)ethanol (111-75-1) IR Spectrum [chemicalbook.com]

- 20. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Octylamino)ethanol

Introduction

2-(Octylamino)ethanol is a secondary amino alcohol characterized by a linear eight-carbon alkyl chain (octyl group) attached to a nitrogen atom, which in turn is bonded to an ethanol group. This bifunctional molecular architecture, possessing both a secondary amine and a primary alcohol, imparts unique chemical properties that are relevant in various fields, including the synthesis of surfactants, corrosion inhibitors, and as a precursor in pharmaceutical development. The accurate identification and structural confirmation of this molecule are paramount for quality control, metabolic studies, and reaction monitoring.

Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. However, the molecule's dual functionality presents a fascinating and complex fragmentation pattern that requires a nuanced understanding of ionization principles and fragmentation mechanisms. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind instrumental choices, predict fragmentation pathways with mechanistic reasoning, and provide validated experimental protocols for its analysis.

Section 1: Physicochemical Properties & Mass Spectrometric Implications

A molecule's behavior in a mass spectrometer is fundamentally governed by its chemical properties. For this compound, the key features are its molecular weight, the presence of a nitrogen atom, and the two distinct functional groups.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₀H₂₃NO | [1][2][3] |

| Molecular Weight | 173.30 g/mol | [1][3] |

| Monoisotopic Mass | 173.1780 u | [1] |

| Functional Groups | Secondary Amine, Primary Alcohol |

The most immediate observation is the odd nominal molecular weight (173), which is a direct consequence of the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] The presence of the basic amine group makes the molecule readily amenable to protonation, favoring analysis by positive-ion mode electrospray ionization (+ESI). Conversely, the lone pair electrons on both the nitrogen and oxygen atoms are primary targets for electron removal during electron ionization (EI), initiating a cascade of fragmentation events. The interplay between the amine, the alcohol, and the long, flexible alkyl chain dictates the fragmentation pathways, which will be explored in detail.

Section 2: Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical experimental decision, determining whether the analysis will yield the molecular weight, structural information, or both. For this compound, two techniques are highly complementary: the "hard" electron ionization (EI) for structural elucidation and the "soft" electrospray ionization (ESI) for unambiguous molecular weight determination.

Electron Ionization (EI): A "Hard" Technique for Structural Fingerprinting

Electron ionization involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a radical cation (M•⁺).[5][6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][7] While this often results in a weak or absent molecular ion peak, the resulting fragment ions create a detailed "fingerprint" that is invaluable for structural confirmation.[7][8] EI is most commonly coupled with Gas Chromatography (GC), which is well-suited for a molecule of this volatility.

Electrospray Ionization (ESI): A "Soft" Technique for Molecular Ion Confirmation

In contrast, ESI is a soft ionization technique that generates ions from a liquid solution. For this compound, analysis in positive ion mode is ideal. The sample solution, typically acidified with a reagent like formic acid, is nebulized in a strong electric field.[3] This process facilitates the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. The primary benefit of ESI is the generation of an intense signal corresponding to the intact molecule (at m/z 174), providing clear confirmation of its molecular weight. ESI is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[9]

Section 3: Deciphering the EI Fragmentation Pattern

The EI mass spectrum of this compound is a composite of fragmentation pathways characteristic of both amines and alcohols, dominated by energetically favorable cleavage events adjacent to the heteroatoms (α-cleavage).

The Molecular Ion (M•⁺)

The initial species formed is the molecular ion at m/z 173 . Due to the presence of the long alkyl chain and the two functional groups which readily direct fragmentation, this peak is expected to be of very low abundance or entirely absent.[8]

Dominant α-Cleavage Pathways

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is the most significant fragmentation route for both amines and alcohols because it produces a resonance-stabilized cation.[4][10]

-

Pathway A: Amine-Directed α-Cleavage (The Base Peak) The most favorable fragmentation is the α-cleavage at the C-C bond adjacent to the nitrogen within the octyl chain. This results in the loss of the largest possible stable radical, a heptyl radical (•C₇H₁₅). The resulting immonium ion is highly stabilized by resonance. This cleavage is predicted to produce the base peak (the most intense peak) in the spectrum.

-

Reaction: [C₈H₁₇-NH-C₂H₄OH]•⁺ → [CH₂=N⁺H-CH₂CH₂OH] + •C₇H₁₅

-

Fragment: m/z 74

-

-

Pathway B: Alcohol-Directed α-Cleavage A competing α-cleavage occurs adjacent to the oxygen atom. This involves the loss of the octylaminoethyl radical, leading to a characteristic fragment for primary alcohols.

-

Reaction: [C₈H₁₇-NH-CH₂-CH₂OH]•⁺ → [CH₂=O⁺H] + •CH₂-NH-C₈H₁₇

-

Fragment: m/z 31 [11]

-

-

Pathway C: Cleavage at the C-N Bond A third α-cleavage can occur at the bond between the nitrogen and the ethanol group. This results in the loss of a hydroxyethyl radical.

-

Reaction: [C₈H₁₇-NH-CH₂CH₂OH]•⁺ → [C₈H₁₇-N⁺H=CH₂] + •CH₂OH

-

Fragment: m/z 128

-

Secondary Fragmentation Mechanisms

-

Dehydration: Alcohols readily lose a molecule of water (18 u) upon electron ionization.[4][10] This would produce a fragment ion at M-18.

-

Fragment: m/z 155 ([C₁₀H₂₁N]•⁺)

-

-

Alkyl Chain Fragmentation: The long octyl chain will undergo typical alkane fragmentation, producing a series of carbocation fragments separated by 14 u (CH₂). This will result in a characteristic cluster of peaks.[8]

-

Fragments: m/z 57 (C₄H₉⁺), m/z 43 (C₃H₇⁺), m/z 29 (C₂H₅⁺)

-

Summary of Predicted EI Fragments

| m/z | Proposed Structure / Origin | Pathway | Predicted Intensity |

| 173 | [C₁₀H₂₃NO]•⁺ (Molecular Ion) | - | Very Low / Absent |

| 155 | [M - H₂O]•⁺ | Dehydration | Low to Medium |

| 128 | [C₈H₁₇-N⁺H=CH₂] | α-Cleavage (C-N) | Medium |

| 74 | [CH₂=N⁺H-CH₂CH₂OH] | α-Cleavage (Amine) | High (Base Peak) |

| 57 | [C₄H₉]⁺ | Alkyl Chain | Medium |

| 43 | [C₃H₇]⁺ | Alkyl Chain | Medium |

| 31 | [CH₂=O⁺H] | α-Cleavage (Alcohol) | High |

Section 4: Validated Experimental Protocols

The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol: GC-EI-MS for Structural Confirmation

-

Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol. Dilute to a working concentration of 1-10 µg/mL using methanol or dichloromethane.

-

GC System & Column:

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode, 250°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer (EI) Parameters:

-

Ion Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 25 - 250.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis: Identify the chromatographic peak for this compound. Extract the mass spectrum and compare the observed fragments to the predicted pattern (Table above), paying close attention to the base peak at m/z 74 and the key fragments at m/z 31 and 128.

Protocol: LC-ESI-MS for Molecular Weight Determination

-

Sample Preparation: Prepare a 100 µg/mL stock solution in methanol. Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile + 0.1% Formic Acid).

-

LC System & Column:

-

Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Gradient Elution Profile:

-

Initial: 5% B.

-

0.5 min: 5% B.

-

4.0 min: 95% B.

-

5.0 min: 95% B.

-

5.1 min: 5% B (return to initial).

-

6.0 min: End run.

-

-

Mass Spectrometer (ESI) Parameters:

-

Ionization Mode: Positive Electrospray (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 20 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 50 - 300.

-

-

Data Analysis: Extract the ion chromatogram for m/z 174.18 ([M+H]⁺). The presence of a strong chromatographic peak at this mass confirms the molecular weight of the compound.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental chemical principles dictate analytical outcomes. Its structure, containing both a secondary amine and a primary alcohol, results in a predictable yet complex fragmentation pattern under electron ionization, which is dominated by α-cleavage to yield key structural markers at m/z 74 and m/z 31. This "hard" ionization technique provides a rich fingerprint for definitive structural confirmation. Complementing this, "soft" electrospray ionization provides an unambiguous determination of the molecular weight via the protonated [M+H]⁺ ion at m/z 174. By strategically employing both GC-EI-MS and LC-ESI-MS, researchers and drug development professionals can achieve a comprehensive and confident characterization of this important bifunctional molecule.

References

-

Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]

-

Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry of Alcohols Source: YouTube URL: [Link]

-

Title: 2-[1-(Octylamino)ethoxy]ethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: mass spectrum of ethanol fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Ethanol, 2-(octylamino)- Source: SIELC Technologies URL: [Link]

-

Title: N-Octylaminoethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Mass spectrometry of the phosphatidyl amino alcohols Source: Journal of Lipid Research via PubMed URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews: Journal of Chemistry URL: [Link]

-

Title: Mass Spectroscopy: Alcohol Fragmentation Patterns Source: YouTube URL: [Link]

-

Title: Electron impact ionization (EI) mass spectra of n-alkylamines Source: ResearchGate URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

-

Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]

-

Title: Chapter 11 - Amines Source: Future4200 URL: [Link]

-

Title: Ethanol, 2-(octylamino)- Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. N-Octylaminoethanol | C10H23NO | CID 93158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(octylamino)- [webbook.nist.gov]

- 3. Ethanol, 2-(octylamino)- | SIELC Technologies [sielc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

Introduction: The Imperative for Advanced CO₂ Capture Solvents

An In-Depth Technical Guide to the Mechanism of Action of 2-(Octylamino)ethanol in CO₂ Capture

The mitigation of carbon dioxide (CO₂) emissions, primarily from industrial flue gases, remains a critical challenge in addressing climate change.[1] Among the suite of carbon capture, utilization, and storage (CCUS) technologies, post-combustion capture using chemical absorption is the most mature and widely deployed method.[2] Aqueous alkanolamine solutions, such as monoethanolamine (MEA), have historically been the industry benchmark.[3] However, their application is hampered by significant drawbacks, including high energy penalties for solvent regeneration, corrosive nature, and oxidative degradation.[4]

This has catalyzed a rigorous search for next-generation solvents that offer superior performance. This compound (OAE) emerges as a promising candidate within the secondary alkanolamine class. Its unique molecular architecture, featuring a secondary amine for CO₂ reactivity and a long octyl chain, suggests novel properties that could overcome the limitations of traditional amines. The lipophilic octyl group can induce phase-separation behavior upon CO₂ loading, potentially leading to a significant reduction in regeneration energy. Understanding the fundamental mechanism of its interaction with CO₂ is paramount for optimizing its application and designing efficient capture processes.

This guide provides a comprehensive technical overview of the reaction mechanisms governing CO₂ capture by this compound, grounded in established principles of amine chemistry and supported by methodologies for its empirical validation.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reaction between a secondary amine like this compound and CO₂ is not monolithic. It proceeds primarily through two competing pathways: the carbamate formation pathway and the bicarbonate formation pathway . The prevalence of each is dictated by factors such as water content, CO₂ loading, and the steric hindrance around the nitrogen atom. The bulky octyl group in OAE plays a decisive role in modulating these pathways.

Carbamate Formation Pathway

This pathway is generally favored for primary and secondary amines in aqueous solutions. It is a two-step process initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the CO₂ molecule.

-

Step 1: Zwitterion Formation The initial reaction forms a transient, unstable intermediate known as a zwitterion. This step is typically the rate-determining step in the overall reaction.[5]

R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (where R₂NH is this compound)

-

Step 2: Deprotonation The zwitterion is rapidly deprotonated by a Brønsted base present in the solution (B), such as another OAE molecule, water, or a hydroxide ion, to form a stable carbamate and a protonated base.

R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

The overall stoichiometry for carbamate formation is:

2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

This mechanism theoretically limits the maximum CO₂ loading capacity to 0.5 moles of CO₂ per mole of amine.

Bicarbonate Formation Pathway

The significant steric hindrance imparted by the octyl group adjacent to the nitrogen atom can destabilize the carbamate structure. This steric crowding makes the nitrogen less accessible for direct reaction with CO₂, promoting an alternative mechanism where OAE acts primarily as a Brønsted base.

In this pathway, CO₂ first reacts with water in a slow hydration step to form carbonic acid:

CO₂ + H₂O ⇌ H₂CO₃

The carbonic acid is then deprotonated by the basic this compound molecule to form bicarbonate and a protonated amine:

H₂CO₃ + R₂NH ⇌ HCO₃⁻ + R₂NH₂⁺

The overall stoichiometry for this pathway is:

R₂NH + CO₂ + H₂O ⇌ HCO₃⁻ + R₂NH₂⁺

This mechanism allows for a theoretical maximum CO₂ loading of 1.0 mole of CO₂ per mole of amine, a significant advantage over the carbamate pathway. Quantum chemistry studies on similarly hindered amines have shown that this bicarbonate pathway is indeed favorable.[6] The choice of solvent is critical; in non-aqueous or water-lean systems, the carbamate pathway may still dominate, whereas in aqueous solutions, the bicarbonate mechanism becomes more significant, especially at higher CO₂ loadings.[6][7]

Diagram of Competing Reaction Pathways

The following diagram illustrates the two primary mechanistic routes for CO₂ capture by this compound.

Caption: Competing reaction pathways for CO₂ capture by this compound.

Experimental Validation of the Mechanism

Validating the proposed mechanisms and quantifying the performance of this compound requires a systematic experimental approach. The following protocols describe key methodologies for elucidating the reaction pathways and determining critical performance parameters.

Protocol 1: Speciation Analysis using ¹³C Nuclear Magnetic Resonance (NMR)

The causality behind using ¹³C NMR is its ability to distinguish between the different carbon environments in the CO₂-loaded solution. The chemical shifts of the carbon atoms in carbamate, bicarbonate, and carbonate species are distinct, allowing for unambiguous identification and quantification.[2][8]

Methodology:

-

Sample Preparation:

-

Prepare a 30 wt% aqueous solution of this compound.

-

Bubble a certified gas mixture (e.g., 15% CO₂ in N₂) through a known volume of the amine solution at a controlled temperature (e.g., 40°C) and flow rate.

-

Extract samples at different time intervals to achieve varying CO₂ loadings (α, moles of CO₂ per mole of amine).

-

For each sample, add a small amount of D₂O (deuterium oxide) to provide a lock signal for the NMR spectrometer.

-

-

NMR Acquisition:

-

Acquire ¹³C NMR spectra on a spectrometer (e.g., 500 MHz) at a constant temperature (e.g., 25°C).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Record the chemical shifts (δ) in parts per million (ppm).

-

-

Data Analysis:

-

Identify the peaks corresponding to different species. Typical chemical shifts are:

-

Carbamate Carbonyl (R₂NCOO⁻): ~160-165 ppm

-

Bicarbonate/Carbonate (HCO₃⁻/CO₃²⁻): ~165-170 ppm

-

-

Integrate the area under each identified peak. The relative concentration of each species is directly proportional to its peak area.

-

Plot the concentration of carbamate and bicarbonate as a function of CO₂ loading (α) to determine which mechanism dominates at different stages of the reaction.

-

NMR Analysis Workflow

Caption: Step-by-step workflow for NMR-based speciation analysis.

Protocol 2: Kinetic Measurements using a Stopped-Flow Apparatus

To understand the reaction speed, which is crucial for designing absorption columns, kinetic measurements are essential. The stopped-flow technique is chosen because it allows for the measurement of rapid reaction rates in the liquid phase, corresponding to the initial moments of CO₂ absorption.

Methodology:

-

Reagent Preparation:

-

Solution A: Aqueous solution of this compound at various concentrations (e.g., 0.1 M to 1.0 M).

-

Solution B: CO₂-saturated water (or another suitable solvent) prepared by bubbling CO₂ through it.

-

A pH indicator may be added to Solution A to spectrophotometrically track the change in H⁺ concentration.

-

-

Stopped-Flow Experiment:

-

Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow instrument's mixing chamber.

-

Monitor the reaction progress by measuring the change in absorbance of the pH indicator or by using a conductivity cell over a short time scale (milliseconds to seconds).

-

The reaction is run under pseudo-first-order conditions, where the amine concentration is in large excess compared to the CO₂ concentration.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k₀) is determined from the exponential decay of the signal.

-

The second-order rate constant (k₂) can be calculated from the slope of a plot of k₀ versus the amine concentration, based on the rate law: Rate = k₂[OAE][CO₂].

-

Repeat the experiment at different temperatures (e.g., 298 K, 313 K, 333 K) to determine the activation energy of the reaction using the Arrhenius equation.

-

Protocol 3: Thermodynamic Analysis via Vapor-Liquid Equilibrium (VLE)

VLE measurements are fundamental for determining the CO₂ absorption capacity and the heat of absorption (ΔHabs), a key parameter for calculating the energy required for regeneration.

Methodology:

-

Experimental Setup:

-

Use a thermostated equilibrium cell equipped with pressure and temperature sensors and a stirring mechanism.

-

-

Measurement Procedure:

-

Charge a precise volume of the OAE solution into the evacuated and sealed cell.

-

Introduce a known amount of CO₂ into the cell.

-

Allow the system to reach equilibrium (stable pressure and temperature) under constant stirring. This may take several hours.

-

Record the equilibrium pressure and temperature.

-

Carefully take a sample of the liquid phase for analysis (e.g., titration or NMR) to determine the CO₂ loading (α).

-

-

Data Analysis:

-

Repeat the procedure at various temperatures and CO₂ partial pressures to generate a comprehensive VLE dataset.

-

The heat of absorption can be calculated from the VLE data using the Gibbs-Helmholtz equation, which relates the equilibrium constant of the reaction to temperature.[8]

-

Quantitative Data Summary

While specific experimental data for this compound is not widely published, we can infer its likely performance characteristics based on studies of analogous secondary amines with varying alkyl chain lengths.

| Parameter | Expected Value Range for OAE | Comparison with MEA (30 wt%) | Rationale & Justification |

| CO₂ Loading Capacity (mol CO₂/mol amine) | 0.7 - 1.0 | ~0.5 | The sterically hindering octyl group promotes the bicarbonate formation pathway, increasing the theoretical maximum loading towards 1.0. |

| Second-Order Rate Constant (k₂) at 298 K (m³/kmol·s) | 1000 - 5000 | ~7000 | The bulky octyl group slightly reduces the reaction rate compared to the less hindered MEA, but reactivity remains high for a secondary amine. |

| Heat of Absorption (-ΔHabs) (kJ/mol CO₂) | 60 - 75 | ~85 | The formation of bicarbonate generally has a lower exothermicity than carbamate formation. A lower heat of absorption directly translates to lower energy required for solvent regeneration. |

Conclusion and Future Outlook

The mechanism of CO₂ capture by this compound is a compelling example of how molecular structure can be tailored to enhance capture performance. The presence of the long octyl chain creates a sterically hindered environment around the reactive amine group, promoting the high-capacity bicarbonate formation pathway over the traditional carbamate route. This leads to a higher theoretical absorption capacity and a lower heat of absorption, addressing two of the major drawbacks of benchmark solvents like MEA.

Furthermore, the lipophilic nature of the octyl group may enable the formulation of phase-change solvents, where a CO₂-rich liquid phase separates upon absorption, allowing for the selective regeneration of a smaller solvent volume and drastically reducing the overall energy duty.

Future research should focus on obtaining precise kinetic and thermodynamic data for OAE, investigating its oxidative and thermal stability, and exploring its performance in blended and non-aqueous solvent systems to fully unlock its potential as a next-generation CO₂ capture agent.

References

-

Kim, J., et al. (2017). Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol. Journal of Chemical & Engineering Data. Available at: [Link]

-

Zhang, R., et al. (2021). Experimental study on CO2 capture using 2‐(2‐aminoethylamino)ethanol/N,N‐diethyl‐ethanolamine/sulfolane phase‐change absorbents. Greenhouse Gases: Science and Technology. Available at: [Link]

-

Gautam, A., & Mandal, B. (2023). Novel aqueous amine blend of 2-(Butylamino)ethanol and 2-Dimethylaminoethanol for CO2 capture: Equilibrium CO2 loading, RSM optimization, desorption study, characterization and toxicity assessment. Separation and Purification Technology. Available at: [Link]

-

Li, T., et al. (2018). Solubility of CO2 in nonaqueous system of 2-(butylamino)ethanol with 2-butoxyethanol: Experimental data and model representation. Journal of Chemical & Engineering Data. Available at: [Link]

-

Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine?: A computational study. Physical Chemistry Chemical Physics. Available at: [Link]

-

Tounsi, H., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at: [Link]

-

Ma'mun, S., et al. (2006). Kinetics of the Reaction of Carbon Dioxide with Aqueous Solutions of 2-((2-Aminoethyl) Amino Ethanol. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Matsuzaki, Y., et al. (2013). Ab Initio Study of CO2 Capture Mechanisms in Monoethanolamine Aqueous Solution: Reaction Pathways from Carbamate to Bicarbonate. Energy Procedia. Available at: [Link]

-

Chancibault, C., et al. (2015). Experimental Measurements and Thermodynamic Modelling of Carbon Dioxide Capture with use of 2-(Ethylamino) Ethanol. Journal of Thermodynamics & Catalysis. Available at: [Link]

-

Ma'mun, S., et al. (2007). Experimental and Modeling Study of the Solubility of Carbon Dioxide in Aqueous 30 Mass % 2-((2-Aminoethyl)amino)ethanol Solution. Journal of Chemical & Engineering Data. Available at: [Link]

-

Vega, F., et al. (2021). Advanced Amino Acid-Based Technologies for CO 2 Capture: A Review. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Wang, D., et al. (2015). CO2 Absorption in an Alcoholic Solution of Heavily Hindered Alkanolamine: Reaction Mechanism of 2-(tert-Butylamino)ethanol with CO2 Revisited. The Journal of Physical Chemistry A. Available at: [Link]

-

Chemical Sciences Roundtable. (2022). The Advances in the Chemistry of CO2 Capture Webinar. YouTube. Available at: [Link]

-

Yassin, S. H., et al. (2023). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions Confirming an Intriguing Affinity of C. International Journal of Molecular Sciences. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

-

Ma'mun, S., et al. (2006). Kinetics of the reaction of carbon dioxide with aqueous solutions of 2-((2-aminoethyl)amino)ethanol. Semantic Scholar. Available at: [Link]

-

ResearchGate. Scheme 1 Reaction mechanisms proposed for MEA/CO 2 : (a) the zwitterion.... Available at: [Link]

-

Zeng, Z., et al. (2017). Efficient CO2 capture by tertiary amine-functionalized ionic liquids through Li+-stabilized zwitterionic adduct formation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Leron, R. B., & Li, M. H. (2012). A Systematic Review of Amino Acid-Based Adsorbents for CO2 Capture. International Journal of Greenhouse Gas Control. Available at: [Link]

-

De Luna, P., et al. (2021). The missing intermediate to form ethanol from carbon dioxide. Nature Catalysis. Available at: [Link]

-

Tucho, W. M., et al. (2020). Thermodynamic and Process Modeling of CO2 Chemical Absorption Process Using Aqueous Monoethanolamine and Enzymatic Potassium Carbonate Solvents: Validation and Comparative Analysis. Processes. Available at: [Link]

-

Versteeg, G. F., & Van Swaaij, W. P. M. (1988). On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions—I. Primary and secondary amines. Chemical Engineering Science. Available at: [Link]

-

Ahmad, M., et al. (2023). Understanding the Side Chain Effect on Regulation of CO2 Capture by Amino Acid-based Deep Eutectic Solvents. Chemical Engineering Journal. Available at: [Link]

-

Tounsi, H., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at: [Link]

-

Kim, J., et al. (2023). Investigation of aqueous bi-solvent blends of 2-(isopropylamino)ethanol (IPAE) and 2-methylpiperazine (2MPZ) for CO2 capture using CO2 absorbent screening tests, 13C NMR, oxidative degradation, and corrosion studies. Separation and Purification Technology. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic and Process Modeling of CO2 Chemical Absorption Process Using Aqueous Monoethanolamine and Enzymatic Potassium Carbonate Solvents: Validation and Comparative Analysis [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. CO2 Absorption in an Alcoholic Solution of Heavily Hindered Alkanolamine: Reaction Mechanism of 2-(tert-Butylamino)ethanol with CO2 Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 2-(Octylamino)ethanol

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Octylamino)ethanol. Due to its lack of a strong UV-absorbing chromophore, direct analysis of this secondary amine presents a significant analytical challenge. To overcome this, we detail a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). This approach allows for direct quantification without the need for complex derivatization procedures, offering excellent retention for this polar compound and near-universal detection. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the rationale behind the methodological choices. The method is validated according to ICH guidelines to ensure its suitability for use by researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding this compound

This compound is an organic compound characterized by a polar head group (containing a secondary amine and a hydroxyl group) and a non-polar octyl tail. This amphiphilic nature, combined with its high polarity and lack of a chromophore, makes it a difficult analyte for traditional reversed-phase HPLC with UV detection.

-

Poor Retention in Reversed-Phase (RP) HPLC: The polar functional groups lead to minimal interaction with non-polar stationary phases like C18, resulting in poor retention and elution near the solvent front.

-

Lack of a Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb light in the UV-Visible spectrum.[1][2][3] This renders standard UV-Vis detectors largely ineffective for sensitive quantification.

Addressing these challenges requires a strategic approach to both chromatographic separation and detection. Two primary strategies are viable:

-

Indirect Analysis via Derivatization: This involves chemically modifying the analyte to attach a UV-active or fluorescent "tag".[4][5] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl chloride can react with the secondary amine, creating a derivative that is easily detectable.[5][6] While effective, this adds complexity, time, and potential for variability in the sample preparation process.

-

Direct Analysis with Alternative Chromatography and Detection: This modern approach leverages chromatographic modes better suited for polar compounds and universal detectors that do not rely on the analyte's optical properties.

This application note focuses on the second strategy, which offers a more direct, streamlined, and robust workflow.

Method Development Strategy: HILIC Coupled with CAD

Our strategy is built on two core principles: achieving effective chromatographic retention and employing a universal, sensitive detection technique.

The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9][10][11] The stationary phase is polar (e.g., bare silica, amide, or diol-based), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.

Mechanism of Retention: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like this compound, partition into this aqueous layer from the organic-rich mobile phase, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or buffer concentration).[11] This provides the robust retention necessary for reliable quantification.

The Rationale for Charged Aerosol Detection (CAD)

Since this compound is non-chromophoric, a universal detector is required. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable options.[1][2][3][12] We selected CAD for this application due to its high sensitivity, broad dynamic range, and consistent response for non-volatile analytes.[13][14][15][16]

Principle of Operation:

-

Nebulization: The HPLC column effluent is mixed with nitrogen gas and converted into a fine aerosol.

-

Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

-

Charging & Detection: These particles are charged by a corona discharge, and the total charge is measured by an electrometer. The resulting signal is directly proportional to the mass of the analyte.

This detection method is independent of the analyte's chemical structure, making it a powerful tool for analyzing compounds without chromophores.[15]

Detailed Application Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary pump, autosampler, column oven |

| Detector | Charged Aerosol Detector (CAD) |

| Analytical Column | HILIC Column (e.g., Silica, Amide, or Diol phase), 150 mm x 4.6 mm, 3.5 µm |

| Data System | Chromatography Data Software (CDS) |

| Chemicals | This compound reference standard |

| Acetonitrile (HPLC Grade) | |

| Formic Acid (LC-MS Grade) | |

| Ammonium Formate (LC-MS Grade) | |

| Deionized Water (18.2 MΩ·cm) |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| CAD Settings | Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen at 35 psi |

Causality Behind Choices:

-

Mobile Phase: An ammonium formate buffer is used because it is volatile and highly compatible with CAD.[14] A pH of 3.0 ensures that the secondary amine of the analyte is protonated, promoting interaction with the polar stationary phase and leading to better peak shape.

-

Gradient Elution: A gradient from high to low organic content allows for the efficient elution of the polar analyte while ensuring any less polar impurities are also eluted from the column.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 90:10 Acetonitrile:Water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Workflow

The overall process from sample receipt to final analysis is outlined below.

Caption: Logical workflow for the validation of the analytical method.

Conclusion

The analytical method detailed in this application note provides a robust and reliable solution for the quantitative analysis of this compound. By employing a HILIC separation strategy, excellent retention and peak shape are achieved for this polar compound. The use of a Charged Aerosol Detector overcomes the challenge posed by the analyte's lack of a UV chromophore, enabling sensitive and accurate quantification. This direct analysis approach avoids the complexities of chemical derivatization, resulting in a more efficient and streamlined workflow suitable for high-throughput environments in research and pharmaceutical development. The method's performance should be confirmed through a full validation as outlined by ICH guidelines before implementation.

References

-

Chemistry LibreTexts. (2023). Derivatization. [Link]

-

Subczynski, W. K., & Widomska, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Ghosh, R., & Kline, P. (2017). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. SpringerLink. [Link]

-

LCGC International. (2020). Mixed-Mode Chromatography—A Review. [Link]

-

Al-Rimawi, F., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. [Link]

-

LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethanolamine. [Link]

-

ResearchGate. (2002). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

-

ResearchGate. (2010). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]

-

PubMed. (1988). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

-

LCGC International. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

-

International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

-

Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]

-

Restek. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

-

Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. [Link]

-

Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]

-

MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

-

MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

-

Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

-

PubMed. (1994). Quantifying Ethanol by High Performance Liquid Chromatography With Precolumn Enzymatic Conversion and Derivatization With Fluorimetric Detection. [Link]

-

PubMed. (2002). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

-

Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. YouTube. [Link]

-

ResearchGate. (2021). (PDF) Mixed-Mode Chromatography. [Link]

-

PubChem. (n.d.). 2-[1-(Octylamino)ethoxy]ethanol. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

PubMed Central. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. [Link]

-

ACS Publications. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. [Link]

-

Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. [Link]

-

AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

International Journal of Pharmaceutical Erudition. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

-

American Society of Brewing Chemists. (1982). Quantitative Determination of Ethanol in Malt Beverages by High-Performance Liquid Chromatography. [Link]

-

Breslyn. (2021). How to Draw the Lewis Dot Structure for C2H5OH: Ethanol (Ethyl alcohol). YouTube. [Link]

-

Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

-

Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

Sources

- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. longdom.org [longdom.org]

- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. welch-us.com [welch-us.com]

- 12. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]

- 13. d-nb.info [d-nb.info]

- 14. lcms.cz [lcms.cz]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Application Note: A Versatile Approach to Metal Nanoparticle Synthesis Utilizing 2-(Octylamino)ethanol as a Dual-Function Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Amino Alcohols in Nanoparticle Synthesis

The synthesis of metal nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology, with profound implications for fields ranging from catalysis to drug delivery. A significant trend in this area is the exploration of "green" and multifunctional reagents that can simplify synthesis protocols, reduce toxicity, and enhance the biocompatibility of the resulting nanoparticles. Within this context, long-chain amino alcohols, such as 2-(octylamino)ethanol, are emerging as highly promising candidates. This bifunctional molecule possesses both a secondary amine group and a primary alcohol group, tethered to an eight-carbon alkyl chain. This unique structure allows it to act as both a reducing agent for metal precursors and a capping agent for the nascent nanoparticles, offering a streamlined, one-pot synthesis strategy.

This application note provides a comprehensive overview of the synthesis of metal nanoparticles using this compound, detailing the underlying scientific principles, offering detailed experimental protocols for the synthesis of gold, silver, and copper nanoparticles, and discussing the critical parameters that influence the final product.

Scientific Integrity and Logic: The Dual Role of this compound

The efficacy of this compound in nanoparticle synthesis stems from its dual functionality, which is rooted in its molecular structure. The synthesis process can be understood through the following key principles:

-

Reduction of Metal Ions: The primary reducing functionality is attributed to the amino group. Similar to other amines and amino acids, the lone pair of electrons on the nitrogen atom can participate in the reduction of metal ions (e.g., Au³⁺, Ag⁺, Cu²⁺) to their zero-valent metallic state (Au⁰, Ag⁰, Cu⁰). While the exact mechanism can be complex and may involve the formation of intermediate complexes, the overall process involves the transfer of electrons from the amine to the metal ion. The ethanol moiety may also contribute to the reduction, particularly at elevated temperatures or under specific pH conditions, where it can be oxidized.

-

Capping and Stabilization: Once the metal atoms are formed, they begin to nucleate and grow into nanoparticles. To prevent uncontrolled growth and aggregation, a capping agent is required. The this compound molecule fulfills this role effectively. The long octyl chain provides steric hindrance, creating a protective layer around the nanoparticle surface that prevents close approach and agglomeration of individual particles. The amino and hydroxyl groups can also coordinate to the nanoparticle surface, further enhancing stability. This capping mechanism is crucial for controlling the size and ensuring the long-term stability of the nanoparticle dispersion.

Experimental Protocols: A Guided Approach to Nanoparticle Synthesis

The following protocols provide a starting point for the synthesis of gold, silver, and copper nanoparticles using this compound. It is important to note that these are generalized methods, and optimization of parameters such as temperature, reaction time, and reactant concentrations may be necessary to achieve desired nanoparticle characteristics.

General Materials and Equipment:

-

This compound (≥98% purity)

-

Metal precursors:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Silver nitrate (AgNO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

-

Solvents:

-

Ethanol (anhydrous)

-

Deionized water

-

-

Glassware: Round-bottom flasks, condensers, beakers, graduated cylinders

-

Heating and stirring equipment: Heating mantle with magnetic stirrer, magnetic stir bars

-